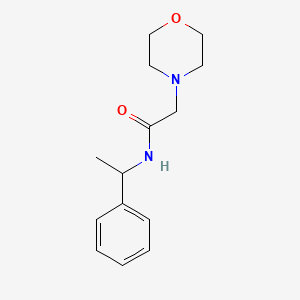

2-(4-morpholinyl)-N-(1-phenylethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Morpholinyl)-N-(1-phenylethyl)acetamide is a chemical compound that has gained attention in various scientific studies due to its significant pharmacological activities and potential applications in medicinal chemistry. The compound is structurally characterized by the presence of a morpholine ring and an acetamide group, which contribute to its chemical reactivity and interaction with biological systems.

Synthesis Analysis

The synthesis of related morpholine derivatives involves multi-step processes that typically start from basic aromatic or aliphatic compounds. For example, a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were prepared through a series of reactions starting from different aryl/aralkyl organic acids, highlighting the versatility of morpholine in chemical synthesis (Gul et al., 2017).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to 2-(4-morpholinyl)-N-(1-phenylethyl)acetamide often involves spectroscopic methods such as IR, 1H-NMR, and 13C-NMR, providing detailed insights into their molecular architecture. For instance, the structural elucidation of N-[morpholin-4-yl(phenyl)methyl]acetamide and its metal complexes was conducted using spectral studies, revealing how the morpholine moiety and acetamide group participate in metal coordination (Muruganandam & Krishnakumar, 2012).

Chemical Reactions and Properties

The chemical reactivity of morpholine derivatives includes their participation in the formation of Mannich bases, antimicrobial compounds, and corrosion inhibitors, demonstrating a broad spectrum of chemical properties. For example, the synthesis and antimicrobial activity of 5‐[2‐(morpholin‐4‐yl)acetamido] and/or 5‐[2‐(4‐substituted piperazin‐1‐yl)acetamido]‐2‐(p‐substituted phenyl)benzoxazoles highlighted the antimicrobial potential of these compounds (Temiz‐Arpacı et al., 2005).

Physical Properties Analysis

The physical properties of morpholine derivatives can vary widely depending on their molecular structure. Studies often focus on their solubility, crystallinity, and thermal stability to understand their behavior in different environments and applications.

Chemical Properties Analysis

Chemical properties of 2-(4-morpholinyl)-N-(1-phenylethyl)acetamide derivatives often include their reactivity towards other chemical agents, their potential as ligands in coordination chemistry, and their biological activities, including antimicrobial and anticorrosive properties. The comparative study of N-[(4-methoxyphenyl)(morpholin-4-yl)methyl]acetamide and N-[morpholin-4-yl(phenyl)methyl]acetamide as corrosion inhibitors is a prime example of evaluating chemical properties in a specific application context (Nasser & Sathiq, 2017).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-morpholin-4-yl-N-(1-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-12(13-5-3-2-4-6-13)15-14(17)11-16-7-9-18-10-8-16/h2-6,12H,7-11H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWNWYJXKJWYQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47200115 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(morpholin-4-yl)-N-(1-phenylethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-isopropyl-4-(4-methylphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5403208.png)

![1-(2-aminoethyl)-N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5403234.png)

![4-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine 1,1-dioxide](/img/structure/B5403242.png)

![3-hydroxy-1-(4-isopropylbenzyl)-3-({[2-(1H-1,2,3-triazol-1-yl)ethyl]amino}methyl)piperidin-2-one](/img/structure/B5403248.png)

![2-chloro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5403255.png)

![(3aS*,6aR*)-5-(3-methylbenzoyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5403261.png)

![1-{6-[3-(hydroxymethyl)-3-(2-phenoxyethyl)piperidin-1-yl]pyridin-3-yl}ethanone](/img/structure/B5403275.png)

![N-phenyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5403279.png)

![3-{3-[2-(allylthio)-1H-benzimidazol-1-yl]-3-oxopropyl}-5-benzylidene-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5403285.png)

![1-{[(3,5-dimethylisoxazol-4-yl)amino]carbonyl}-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5403291.png)

![1'-(5-fluoropyrimidin-2-yl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5403293.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5403311.png)